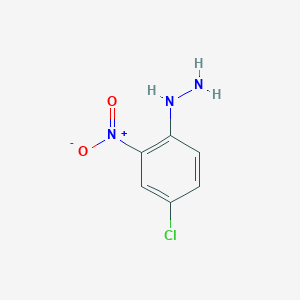

(4-Chloro-2-nitrophenyl)hydrazine

Description

Significance as a Versatile Synthetic Intermediate

The primary significance of (4-chloro-2-nitrophenyl)hydrazine lies in its role as a versatile intermediate for the synthesis of complex organic molecules, particularly various heterocyclic compounds. researchgate.netrsc.orgrsc.org Arylhydrazines are widely recognized as foundational precursors for a range of biologically active molecules, and the specific substitutions on this compound enhance its utility. nih.gov

A prominent application of this compound is in the Fischer indole (B1671886) synthesis , a classic and powerful method for creating indole rings, which are core structures in many pharmaceuticals and natural products. wikipedia.orgrsc.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with a ketone or aldehyde. nih.govnih.gov The presence of the chloro and nitro groups on the phenylhydrazine (B124118) ring influences the regioselectivity of the cyclization and can be retained in the final indole product, providing handles for further functionalization.

Furthermore, this compound is a key reactant in the Japp–Klingemann reaction . wikipedia.org This reaction is used to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts, although arylhydrazines can be used to generate the necessary hydrazone intermediate directly. wikipedia.orgresearchgate.net The resulting hydrazones are valuable intermediates themselves, often used to synthesize other heterocyclic systems such as pyrazoles.

The synthesis of this compound can be achieved via the reaction of 1,2-dichloro-4-nitrobenzene with hydrazine (B178648) hydrate. prepchem.com This accessibility, combined with its reactivity, makes it a staple in synthetic organic chemistry for researchers aiming to construct complex molecular architectures.

Contextual Placement within Substituted Arylhydrazines

This compound belongs to the broader class of substituted arylhydrazines. These compounds are derivatives of phenylhydrazine and are distinguished by the presence of one or more substituents on the aromatic ring. acs.org Arylhydrazines are cornerstone reagents in organic synthesis, valued for their role in forming carbon-nitrogen and nitrogen-nitrogen bonds, which is fundamental to the construction of many nitrogen-containing heterocycles. orientjchem.orgkirj.ee

The chemical behavior of a substituted arylhydrazine is profoundly influenced by the electronic nature of its substituents. In this compound, both the nitro group and the chlorine atom are electron-withdrawing. This has several important consequences:

Modulated Reactivity : The electron-withdrawing groups decrease the electron density on the aromatic ring and modulate the nucleophilicity of the hydrazine moiety. This can affect reaction rates and conditions required for transformations like the Fischer indole synthesis. nih.govnih.gov

Regiochemical Control : The substituents direct subsequent reactions. For example, in electrophilic aromatic substitution, they would direct incoming groups to specific positions on the ring.

Functional Handles : The nitro group can be reduced to an amino group, and the chloro group can participate in various cross-coupling reactions, offering pathways to elaborate the molecular structure further. nih.gov

Therefore, this compound is not merely a variation of phenylhydrazine but a distinct reagent whose substituents are strategically leveraged for specific synthetic outcomes. Its place within the family of substituted arylhydrazines is that of a highly functionalized and versatile building block, enabling the synthesis of specifically substituted target molecules that might be inaccessible from simpler hydrazines. chemimpex.comkoreascience.kr

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLXAWGHSCTGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390660 | |

| Record name | 4-Chloro-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54454-57-8 | |

| Record name | 4-Chloro-2-nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 4 Chloro 2 Nitrophenyl Hydrazine Analogs

Nucleophilic Reactivity of Hydrazine (B178648) Moieties

The hydrazine group is a potent nucleophile, a property that is central to its chemical behavior. Its reactivity is particularly evident in aminolysis and hydrazinolysis reactions, as well as in nucleophilic aromatic substitutions.

Role of Hydrazine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Hydrazines, including (4-Chloro-2-nitrophenyl)hydrazine, are effective nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. thieme-connect.comresearchgate.net These reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro group in the ortho and para positions of this compound, activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comtaylorfrancis.com

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.netsemanticscholar.org In the first step, the nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. semanticscholar.orgchemrxiv.org The rate-determining step can be either the formation of this intermediate or the subsequent expulsion of the leaving group. researchgate.netsemanticscholar.org

In the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the formation of the zwitterionic intermediate is often the rate-determining step. researchgate.netsemanticscholar.org The reactivity in such reactions is influenced by the solvent, with the order of reactivity often being DMSO > MeCN > MeOH. semanticscholar.org This is attributed to differences in intramolecular and intermolecular hydrogen bonding interactions. semanticscholar.org The use of an excess of hydrazine is common to prevent the product from undergoing further reaction with the substrate. taylorfrancis.com

Reaction Mechanisms of Hydrazone Transformations

Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, can undergo various transformations, including isomerization. libretexts.orgnih.gov

Isomerization Pathways (e.g., Phenylhydrazone to Ene-Hydrazine)

Phenylhydrazones can exist in equilibrium with their tautomeric form, the ene-hydrazine. nih.govreddit.com This tautomerization is a key step in important reactions like the Fischer indole (B1671886) synthesis. nih.gov The mechanism involves a proton transfer, which can be facilitated by an acid or a base. reddit.com Generally, the hydrazone form is more stable than the ene-hydrazine tautomer. reddit.com

The isomerization between E and Z geometric isomers of hydrazones is another significant transformation. researchgate.netnih.gov This process can be induced by photochemical irradiation or by changes in the chemical environment, such as protonation. nih.govacs.org Computational studies have explored the mechanisms of this isomerization, considering pathways such as rotation around the C=N double bond or a tautomerization-rotation sequence. acs.org For some intramolecularly hydrogen-bonded arylhydrazones, the preferred mechanism is found to be a hydrazone–azo tautomerization followed by rotation around the newly formed C–N single bond. acs.org

Sigmatropic Rearrangements in Hydrazone Chemistry

The reactivity of hydrazones derived from this compound and its analogs is significantly influenced by their ability to undergo pericyclic reactions, most notably sigmatropic rearrangements. These reactions are concerted processes that involve the migration of a σ-bond across a π-electron system, governed by the principles of orbital symmetry. In the context of hydrazone chemistry, the wikipedia.orgwikipedia.org-sigmatropic rearrangement is particularly prominent and serves as the key mechanistic step in one of the most important indole-forming reactions. wikipedia.orgnih.gov

The Fischer indole synthesis, discovered in 1883, is a classic example that showcases the role of sigmatropic rearrangements in the chemistry of arylhydrazones. wikipedia.orgthermofisher.com The reaction converts an arylhydrazine and a ketone or aldehyde into a substituted indole under acidic conditions. nih.gov The process is initiated by the formation of an arylhydrazone, which then tautomerizes to its enamine or 'ene-hydrazine' form. wikipedia.orgnih.gov It is this ene-hydrazine intermediate that undergoes the critical wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org

The mechanism, first proposed by Robinson, involves the protonation of the enamine, followed by a concerted reorganization of six bonding electrons in a cyclic transition state. nih.govopenstax.org This rearrangement results in the formation of a new C-C bond and a di-imine intermediate. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen atom (N1) of the initial phenylhydrazine (B124118) is incorporated into the final indole ring. wikipedia.orgnih.gov

The general mechanism can be summarized as follows:

Hydrazone Formation: Reaction of an arylhydrazine with a carbonyl compound.

Tautomerization: The hydrazone isomerizes to the more reactive ene-hydrazine.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted rearrangement to form a di-imine intermediate. This step is often the rate-determining step. nih.gov

Cyclization and Elimination: The di-imine cyclizes and subsequently eliminates a molecule of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgnih.gov

The Cope and Claisen rearrangements are other significant wikipedia.orgwikipedia.org-sigmatropic reactions, and the Fischer indole synthesis can be viewed as an aza-Cope rearrangement of the ene-hydrazine tautomer. nih.govlibretexts.org The driving force for these reactions is often the formation of a more stable product, such as the thermodynamically favorable aromatic indole ring in the Fischer synthesis. wikipedia.org

The substitution pattern on the arylhydrazine, such as the presence of the electron-withdrawing chloro and nitro groups in this compound, plays a crucial role in the feasibility and outcome of these rearrangements. For instance, studies on nitrophenylhydrazines have shown that the choice of acid catalyst and reaction conditions is critical for a successful Fischer indole synthesis. nih.gov

| Reaction Type | Key Intermediate | Rearrangement Type | Governing Principle |

| Fischer Indole Synthesis | Ene-hydrazine | wikipedia.orgwikipedia.org-Sigmatropic | Pericyclic/Orbital Symmetry |

| Cope Rearrangement | 1,5-Diene | wikipedia.orgwikipedia.org-Sigmatropic | Pericyclic/Orbital Symmetry |

| Claisen Rearrangement | Allyl vinyl ether | wikipedia.orgwikipedia.org-Sigmatropic | Pericyclic/Orbital Symmetry |

Cyclization and Elimination Processes

Following the key sigmatropic rearrangement step in the reactivity of this compound analogs, subsequent cyclization and elimination processes are essential for the formation of stable heterocyclic products. The Fischer indole synthesis provides a quintessential example of these sequential reactions. wikipedia.orgthermofisher.com

After the wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated ene-hydrazine intermediate, a non-aromatic di-imine is formed. wikipedia.org This intermediate readily undergoes an intramolecular cyclization. In this step, one of the imine nitrogen atoms attacks the other imine carbon, leading to the formation of a five-membered ring, specifically a cyclic aminoacetal or aminal. wikipedia.orgnih.gov

The mechanism of elimination can be classified generally as E1 or E2. In the context of the final step of the Fischer indole synthesis, the process involves the loss of a proton and the leaving group (ammonia) to form a double bond within the newly formed five-membered ring, thus achieving aromaticity. wikipedia.orgiitk.ac.in

Beyond the Fischer synthesis, hydrazones derived from substituted arylhydrazines can participate in other cyclization reactions. For example, arylhydrazono-indolines, formed by coupling diazonium salts with 2-ethoxycarbonylamino-indole, can undergo thermal cyclization to yield 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org This process involves the formation of a new six-membered triazine ring fused to the indole core.

Another relevant reaction is the Japp-Klingemann reaction, which produces hydrazones from β-keto-acids (or esters) and aryl diazonium salts. wikipedia.orgsynarchive.com The mechanism involves nucleophilic attack followed by hydrolysis and decarboxylation, which is a form of elimination, to yield the final hydrazone. wikipedia.org These hydrazones can then serve as precursors for cyclization reactions like the Fischer indole synthesis. wikipedia.org

The table below summarizes the key steps following the sigmatropic rearrangement in the Fischer indole synthesis.

| Step | Intermediate | Process | Product |

| 1 | Di-imine | Intramolecular Cyclization | Cyclic Aminal |

| 2 | Cyclic Aminal | Elimination of Ammonia (NH₃) | Aromatic Indole |

The nature and position of substituents on the phenylhydrazine ring, such as the 4-chloro and 2-nitro groups, significantly impact the kinetics and regioselectivity of both the cyclization and elimination steps by altering the electron density of the intermediates.

Applications of 4 Chloro 2 Nitrophenyl Hydrazine in Heterocyclic Synthesis

(4-Chloro-2-nitrophenyl)hydrazine is a valuable reagent in organic synthesis, particularly for the construction of various heterocyclic ring systems. Its utility stems from the reactive hydrazine (B178648) moiety, which can participate in cyclization reactions, while the chloro and nitro substituents on the phenyl ring influence the reactivity and can be used to modulate the electronic properties of the final products.

Role of 4 Chloro 2 Nitrophenyl Hydrazine in Coordination Chemistry and Metal Catalysis

Ligand Design and Metal Chelation

The hydrazine (B178648) moiety in (4-Chloro-2-nitrophenyl)hydrazine is a key functional group that enables its use in ligand design. Through condensation reactions with aldehydes and ketones, it readily forms hydrazone derivatives. These hydrazones are multidentate ligands capable of coordinating with various metal ions.

Formation of Metal Complexes with Hydrazone Derivatives

Hydrazones derived from this compound can effectively chelate with transition metal ions to form stable metal complexes. mdpi.com The coordination typically involves the imine nitrogen and a deprotonated phenolic oxygen or other donor atoms present in the aldehyde or ketone precursor. jptcp.com The resulting metal complexes often exhibit well-defined geometries. utq.edu.iq

The synthesis of these metal complexes generally involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent, often with heating. The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques. jptcp.comutq.edu.iq The inherent structural diversity of hydrazones allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for their application in various fields. nih.gov

Applications as Fluorescent Chemosensors (e.g., Ni(II) Sensing)

Hydrazone derivatives of this compound have shown significant promise as fluorescent chemosensors. These molecules can exhibit changes in their fluorescence properties upon selective binding with specific metal ions. This "turn-on" or "turn-off" fluorescence response forms the basis of their sensing capabilities.

For instance, hydrazone-based sensors have been developed for the detection of various ions. nih.gov The design of these chemosensors often involves incorporating a fluorophore unit into the hydrazone structure. The coordination of a target metal ion, such as Ni(II), with the hydrazone ligand can modulate the photophysical properties of the fluorophore, leading to a detectable signal. The selectivity and sensitivity of these sensors are critical parameters, and research is ongoing to develop sensors with high performance for environmental and biological monitoring.

Catalytic Applications Involving Derivatives

The derivatives of this compound, particularly due to the presence of the aryl halide and nitroarene functionalities, are relevant in the context of transition metal-catalyzed coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Coupling Reactions (General Context of Aryl Halides and Nitroarenes)

Aryl halides and nitroarenes are important classes of substrates in cross-coupling reactions. While this compound itself might not be the direct substrate in all cases, its structural motifs are central to this area of catalysis.

Transition metals, particularly palladium and nickel, are widely used to catalyze the coupling of aryl halides with various partners. rsc.orgrsc.org These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for the construction of complex organic molecules. rsc.orgacs.org The chloro group in this compound represents a typical aryl halide functionality that can participate in such transformations.

Similarly, the nitro group in nitroarenes can be utilized as a synthetic handle in coupling reactions. Recent advancements have demonstrated the use of nitroarenes as coupling partners in reactions that form C-N bonds, providing an alternative to the traditional Buchwald-Hartwig amination. acs.orgnih.gov These denitrative coupling reactions expand the toolbox of synthetic chemists.

The development of ligand-free catalytic systems for these cross-coupling reactions is an area of active research, aiming for more cost-effective and sustainable chemical processes. rsc.orgrsc.org The presence of both an aryl halide and a nitro group in the same molecule, as in this compound, presents interesting possibilities for selective and sequential functionalization.

| Compound Name |

| This compound |

| Nickel |

| Palladium |

| Zinc |

| Iron |

| Copper |

| Cobalt |

Computational and Theoretical Investigations of 4 Chloro 2 Nitrophenyl Hydrazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. These methods allow for the detailed analysis of molecular geometry, electronic orbitals, and other key properties that govern the behavior of chemical compounds.

Molecular Geometry Optimization

A crucial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy structure is found. For derivatives of (4-Chloro-2-nitrophenyl)hydrazine, such as Schiff bases, the optimized geometry provides valuable insights into bond lengths, bond angles, and dihedral angles.

For example, in a study of a Schiff base derived from 2,4-dinitrophenylhydrazine, the optimized molecular structure revealed key bond lengths such as the N1—N2 bond at approximately 1.380 Å and the N1=C7 bond at about 1.275 Å. The planarity of the molecule is also a significant factor, with the dihedral angle between the benzene (B151609) rings being a key parameter. In one such derivative, this angle was found to be 3.70°. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Representative Hydrazone Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| N1=C7 | 1.275 |

| N1—N2 | 1.380 |

| Dihedral Angle (Benzene Rings) | 3.70 |

Data is for (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, a related derivative. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the analysis of nitrophenylhydrazine (B1144169) derivatives, the HOMO is often localized on the dinitrophenyl moiety, while the LUMO is distributed over the benzylidene portion of the molecule. This distribution highlights the charge transfer characteristics of these compounds. For a Schiff base derivative of 2,4-dinitrophenylhydrazine, the HOMO-LUMO gap was calculated to be 0.13061 atomic units (a.u.). nih.gov Such analyses are crucial for predicting the electronic and optical properties of these molecules, suggesting their potential use in various applications, including organic electronics. imist.ma

Table 2: Frontier Molecular Orbital Energies for a Representative Hydrazone Derivative

| Molecular Orbital | Energy (a.u.) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap (ΔE) | 0.13061 |

Data is for (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, a related derivative. Specific HOMO and LUMO energies were not provided in the source. nih.gov

Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, a deeper understanding of a molecule's reactivity can be gained by examining its electronic structure through various descriptors. These include the mapping of the electrostatic potential and the analysis of atomic charges.

Electrostatic Potential (ESP) Analysis

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). Nucleophilic attack is favored in the positive potential regions, while electrophilic attack is more likely to occur in the negative potential regions.

Population Analysis (Mulliken, NPA, CHELPG)

Population analysis methods provide a quantitative measure of the charge distribution by assigning partial charges to each atom in a molecule. Commonly used methods include Mulliken population analysis, Natural Population Analysis (NPA), and Charges from Electrostatic Potentials using a Grid-based method (CHELPG).

These analyses offer a numerical representation of the electron distribution and are complementary to the visual ESP maps. In studies of hydrazine (B178648) derivatives, these methods have been used to quantify the polarization effect between different parts of the molecule. For instance, the atomic charges calculated through these methods can confirm the electron-withdrawing nature of the nitro group and the electron-donating or accepting character of other substituents, providing a more detailed picture of the electronic structure. imist.ma

Table 3: Comparison of Population Analysis Methods

| Method | Description |

| Mulliken | Partitions the total electron density among the atoms based on the basis functions used in the calculation. |

| NPA (Natural Population Analysis) | Based on the Natural Bond Orbital (NBO) method, it provides a more robust and less basis-set-dependent description of atomic charges. |

| CHELPG | Derives atomic charges by fitting them to reproduce the molecular electrostatic potential at a grid of points surrounding the molecule. |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of noncovalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials. Theoretical models provide a framework for visualizing and quantifying these forces.

In a study of 2-(4-nitrophenyl)-2-oxoethyl 2-chlorobenzoate, a related compound, Hirshfeld surface analysis was used to examine the contributions of various intermolecular contacts. researchgate.net The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of these interactions.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Hydrazine Derivative

| Intermolecular Contact | Contribution (%) |

| H⋯H | 23.0 |

| O⋯H/H⋯O | 20.1 |

| Cl⋯H/H⋯Cl | 19.0 |

| C⋯C | 11.2 |

| H⋯C/C⋯H | 8.0 |

Data adapted from a study on (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine.

The Independent Gradient Model (IGM) and Noncovalent Interactions (NCI) analysis are computational methods used to visualize and characterize weak interactions in molecular systems. These models are based on the electron density and its derivatives. They can reveal the presence of hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding the stability of molecular conformations and crystal packing. While specific IGM/NCI studies on this compound were not found, these techniques are widely applied to understand intermolecular forces in similar organic molecules. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density to define atoms and the bonds between them. Within the AIM framework, the properties of bond critical points (BCPs) can be used to characterize the nature of chemical bonds and intermolecular interactions. For instance, the values of the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. In a study of a benzoxazin-4-one derivative, AIM analysis was used to investigate the stability of different conformers. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental spectra to confirm molecular structures and assign spectral features.

For derivatives of this compound, such as 2-((2-(4-chlorophenylhydrazone)methyl)quinoline, DFT calculations have been successfully used to correlate theoretical predictions with experimental spectroscopic data. redalyc.org In one study, the B3LYP/6-311+G(d,p) level of theory provided good agreement with experimental bond lengths and angles, with error rates of less than 1.4% and 0.9%, respectively. redalyc.org

Theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule. For the aforementioned quinoline (B57606) derivative, the calculated spectrum showed transitions in the visible and ultraviolet regions, with an absolute error percentage between 6.57% and 11.15% compared to the experimental data. redalyc.org

Table 2: Theoretical and Experimental UV-Vis Absorption Maxima for a (4-chlorophenyl)hydrazone Derivative

| Transition | Theoretical λmax (nm) | Experimental λmax (nm) |

| 1 | 427 | 400 |

| 2 | 319 | 289 |

| 3 | 278 | 250 |

Data adapted from a study on 2-((2-(4-chlorophenylhydrazone)methyl)quinoline. redalyc.org

Furthermore, DFT calculations have been employed to study the electronic properties of related compounds, such as the HOMO-LUMO gap. For (E)-2-chloro-4-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol, the HOMO-LUMO gap was calculated to be 0.13061 atomic units. nih.gov The distribution of these frontier molecular orbitals provides insight into the reactive sites of the molecule. nih.gov

Solvent Effects in Theoretical Modeling

The surrounding solvent can significantly influence the properties and reactivity of a molecule. springernature.com Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. springernature.com The choice of solvent can impact reaction rates and mechanisms. springernature.comkoreascience.kr

In a study on the hydrazinolysis of 4-chloro-2-nitrophenyl X-substituted-benzoates, the reactions were carried out in a mixture of 80 mol % water and 20 mol % DMSO. koreascience.kr The choice of solvent is critical in such kinetic studies as it influences the stability of the reactants, transition states, and products. Computational modeling of such reactions would require the inclusion of solvent effects to accurately reproduce the experimental findings. Modern approaches even utilize machine learning potentials to more accurately and efficiently model these complex solvent-solute interactions. springernature.com

Analytical Applications of 4 Chloro 2 Nitrophenyl Hydrazine and Its Derivatives

Derivatization Reagents in Chromatographic Analysis (HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a cornerstone technique in analytical chemistry. However, many important classes of organic compounds, such as carboxylic acids and carbonyls, lack a significant chromophore—a part of a molecule responsible for its color and UV-light absorption. This makes their direct detection by UV detectors difficult and insensitive.

(4-Chloro-2-nitrophenyl)hydrazine serves as a pre-column derivatization reagent, transforming these non-absorbing analytes into derivatives that strongly absorb UV radiation. The reagent contains a hydrazine (B178648) functional group (-NHNH₂) which is highly reactive toward carbonyl and carboxyl groups, and a nitrophenyl ring structure which acts as a potent chromophore.

Carboxylic acids are weak chromophores and are often challenging to detect at low concentrations using HPLC-UV. Derivatization with this compound converts the carboxylic acid into a stable (4-chloro-2-nitrophenyl)hydrazide derivative. This reaction typically requires a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group, facilitating the nucleophilic attack by the hydrazine. nih.gov The resulting hydrazide possesses the strongly UV-absorbing 4-chloro-2-nitrophenyl group, enabling highly sensitive detection. nih.gov

The general reaction is as follows: R-COOH + C₆H₆ClN₃O₂ + Coupling Agent → R-CO-NH-NH-C₆H₄(Cl)(NO₂) + By-products

This method allows for the quantification of various carboxylic acids in complex matrices where direct analysis would be unfeasible.

This compound reacts with the carbonyl group (C=O) of aldehydes and ketones in an acid-catalyzed addition-elimination reaction to form a stable (4-chloro-2-nitrophenyl)hydrazone. auroraprosci.comwaters.com These hydrazone derivatives are brightly colored or have strong UV absorbance, making them ideal for HPLC-UV/DAD analysis. auroraprosci.comepa.gov

The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The resulting C=N double bond in the hydrazone extends the conjugated π-system of the nitrophenyl ring, which is key to its strong absorbance at higher wavelengths. researchgate.net This technique is analogous to the well-known EPA methods that use 2,4-Dinitrophenylhydrazine (DNPH) for air quality monitoring of carbonyl compounds. auroraprosci.comwaters.comepa.gov

Illustrative Chromatographic Parameters for Hydrazone Derivatives

| Parameter | Typical Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection Wavelength (λmax) | ~360 - 400 nm |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | Low µg/L to ng/L range |

Acyl chlorides (or acid chlorides) are highly reactive compounds that are often used as intermediates in chemical synthesis. americanpharmaceuticalreview.com Due to their reactivity, direct analysis by reverse-phase HPLC is difficult as they readily hydrolyze. Derivatization can convert them into more stable products suitable for chromatographic analysis. This compound can react directly with the highly electrophilic carbonyl carbon of an acyl chloride, displacing the chloride and forming the corresponding stable (4-chloro-2-nitrophenyl)hydrazide. This reaction is typically rapid and does not require a coupling agent.

The resulting derivative can be analyzed using the same principles as those for carboxylic acids, leveraging the introduced chromophore for sensitive UV detection.

Halogenated carboxylic acids (HCAs) are a class of compounds of significant environmental and toxicological concern. Their analysis at trace levels is crucial. Methods developed for similar reagents, such as 2-nitrophenylhydrazine (B1229437) (2-NPH), have proven highly effective for determining HCA residues in various samples, including drug substances. americanpharmaceuticalreview.com By analogy, this compound can be used for the same purpose. The derivatization proceeds as with other carboxylic acids, using a coupling agent like EDC, to form the corresponding hydrazide. A key advantage of this approach is that the derivatization shifts the detection to a wavelength where potential interferences from the sample matrix are minimal. americanpharmaceuticalreview.com

Research Findings for HCA Derivatization with Analogous Reagents

| Analyte | Reagent Used | Detection Wavelength (λmax) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|

| Monochloroacetic acid | 2-NPH·HCl | 392 nm | 0.05 µg/mL | americanpharmaceuticalreview.com |

| Dichloroacetic acid | 2-NPH·HCl | 392 nm | 0.08 µg/mL | americanpharmaceuticalreview.com |

| 2-Chloropropionic acid | 2-NPH·HCl | 392 nm | 0.12 µg/mL | americanpharmaceuticalreview.com |

Methodological Enhancements in Derivatization

The primary goal of using a reagent like this compound is not just to enable detection, but to enhance it significantly. This enhancement is achieved through specific spectroscopic effects that improve sensitivity and selectivity.

The "red shift," or bathochromic shift, refers to the shift of a compound's maximum absorption wavelength (λmax) to a longer wavelength. This is a significant advantage in HPLC-UV analysis. The derivatization of a colorless analyte with this compound introduces the potent 4-chloro-2-nitrophenyl chromophore into the molecule. americanpharmaceuticalreview.com

The resulting hydrazide or hydrazone derivative exhibits strong UV absorbance at a much longer wavelength (typically in the 360–400 nm range) compared to the original analyte and many common matrix components, which absorb in the lower UV range (<280 nm). americanpharmaceuticalreview.comnih.gov This shift to a less crowded region of the UV spectrum dramatically reduces background interference, thereby increasing the selectivity and sensitivity of the analytical method. nih.gov The presence of both the electron-withdrawing nitro group and the chloro group on the aromatic ring enhances the chromophoric properties of the derivative.

Specificity and Sensitivity Improvements in Analytical Assays

The utility of this compound and its derivatives in enhancing the specificity and sensitivity of analytical assays is an area of significant interest, drawing parallels from the well-established applications of related nitrophenylhydrazine (B1144169) compounds. While direct and extensive research focusing solely on this compound as a derivatizing agent for improving assay characteristics is not widely available in the reviewed literature, the principles of its function can be inferred from studies on analogous compounds. These reagents are primarily employed to react with target analytes, thereby creating new derivatives with properties that are more amenable to detection and quantification by modern analytical instrumentation.

Furthermore, the derivatization process can also improve the specificity of an assay. By selectively reacting with a particular functional group of the target analyte, the derivatizing agent can help to distinguish the analyte from other components in a complex matrix. This is especially crucial in biological and environmental samples where a multitude of potentially interfering substances may be present. The resulting derivative will have unique chromatographic and/or spectral properties, allowing for its clear separation and identification.

Detailed Research Findings

While specific studies on the application of this compound as a derivatizing agent for other analytes are limited in the available literature, research on closely related compounds provides valuable insights into the potential improvements in specificity and sensitivity.

For instance, a study on the analysis of chlorophenylhydrazine isomers by high-performance liquid chromatography (HPLC) highlights the ability to achieve high sensitivity and specificity for closely related compounds. In this research, a method was developed for the detection and quantification of positional isomers of chlorophenylhydrazine hydrochloride, demonstrating low detection limits for these impurities. Although this study focuses on the analysis of a related compound rather than its use as a derivatizing agent, the reported detection limits underscore the sensitivity that can be achieved for this class of compounds.

Table 1: Detection Limits for Chlorophenylhydrazine Isomers and a Related Impurity

| Compound | Detection Limit (%) |

| 2-Chlorophenylhydrazine hydrochloride (2-CPH) | 0.02 |

| 3-Chlorophenylhydrazine hydrochloride (3-CPH) | 0.04 |

| 4-Chloroaniline | 0.02 |

Data sourced from a study on the impurity analysis of 4-Chlorophenylhydrazine hydrochloride. rasayanjournal.co.in

This data indicates that even minor structural variations can be distinguished and quantified with high precision, a testament to the specificity of the developed chromatographic method. The low detection limits further confirm the high sensitivity achievable for these substituted phenylhydrazines.

In another relevant area of research, 2-nitrophenylhydrazine has been utilized for the derivatization of peptides to enhance their analysis by mass spectrometry. nih.gov This process, termed NPHylation, was found to significantly increase the hydrophobicity of the peptides, which improves their retention on reversed-phase chromatography columns, leading to better separation. nih.gov Moreover, this derivatization offered enhanced sensitivity in some cases and reduced fragmentation complexities, thereby improving the specificity of peptide identification. nih.gov

Similarly, a derivatization strategy using 3-nitrophenylhydrazine (B1228671) has been developed for the simultaneous analysis of metabolites containing carbonyl, carboxyl, and phosphoryl groups. nih.gov This method resulted in a significant improvement in detection sensitivity and chromatographic separation for a broad range of over 130 endogenous metabolites, including organic acids, amino acids, and nucleotides. nih.gov The enhanced sensitivity enabled the metabolic profiling of very small biological samples, such as 60 oocytes. nih.gov

These findings with closely related nitrophenylhydrazine derivatives strongly suggest that this compound would also be an effective reagent for enhancing the sensitivity and specificity of analytical assays for various analytes, particularly those containing functional groups reactive with the hydrazine moiety. The presence of both a chloro and a nitro group on the phenyl ring could potentially offer unique chromatographic and mass spectrometric properties to the resulting derivatives, further aiding in their specific and sensitive detection. However, dedicated research would be necessary to fully characterize and optimize its use as an analytical derivatizing agent.

Future Research Directions in 4 Chloro 2 Nitrophenyl Hydrazine Chemistry

The field of arylhydrazine chemistry, with (4-Chloro-2-nitrophenyl)hydrazine as a representative compound, is poised for significant advancements. Future research is expected to focus on enhancing the sustainability of synthetic methods, discovering new chemical reactions, leveraging computational tools for predictive insights, and expanding the functional applications of these versatile molecules. These directions aim to address current challenges in chemical synthesis and material science, paving the way for more efficient, environmentally benign, and innovative chemical technologies.

Q & A

Q. Can this compound enhance photocatalytic hydrogen evolution in composite materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.